molecular formula C6H3F11O3S B100020 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate CAS No. 17352-10-2

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

Cat. No. B100020
CAS RN: 17352-10-2
M. Wt: 364.14 g/mol
InChI Key: STZVWKAVKFQLAU-UHFFFAOYSA-N
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Description

“2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H3F11O3S . It has a molecular weight of 364.14 g/mol . The compound is also known by several synonyms, including “1H,1H,5H-Octafluoropentyl trifluoromethanesulfonate” and "2,2,3,3,4,4,5,5-OCTAFLUOROPENTYLTRIFLUOROMETHANESULFONATE" .


Molecular Structure Analysis

The InChI string for “2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” is InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 . The Canonical SMILES string is C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.7 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 363.96272491 g/mol . The topological polar surface area is 51.8 Ų . The heavy atom count is 21 .

Scientific Research Applications

1. Synthesis and Self-Assembly of Amphiphilic Copolymers The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA). This process is used to create amphiphilic copolymers, which are a unique group of surface-active agents. Their ability to self-assemble into various structures allows them to be used as emulsifiers and rheology modifiers .

2. Creation of Materials with Predetermined Properties The compound is used in the creation of materials with predetermined properties by varying the structure and composition. This method opens up broad opportunities for macromolecular design .

Synthesis of Amphiphilic Copolymers

The compound is used in the synthesis of amphiphilic copolymers using controlled radical polymerization methods. Among these techniques, RAFT polymerization can be applied to a wide range of monomers .

4. Direct Determination of Highly Polar Water Disinfection Byproducts A novel derivatizing agent, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .

5. Synthesis of Silver and Silver Iodide Nanocrystals 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a related compound, was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .

Synthesis of Ag2S Nanocrystals

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVWKAVKFQLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379734
Record name 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

CAS RN

17352-10-2
Record name 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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